Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-

Physicochemical profiling Drug-likeness Building block selection

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- (CAS 918514-88-2; molecular formula C12H8BrN3O2; MW 306.11 Da) is a synthetic small-molecule building block that combines a 5-bromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with a 5-methylisoxazole-3-carbonyl substituent linked through a methanone bridge at the 3-position. The 7-azaindole scaffold is a privileged structure in kinase inhibitor discovery, forming bidentate hydrogen bonds with the hinge region of ATP-binding pockets, while the C5-bromine serves both as a critical hydrophobic contact for target affinity and as a synthetic handle for cross-coupling diversification.

Molecular Formula C12H8BrN3O2
Molecular Weight 306.11 g/mol
Cat. No. B12609937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-
Molecular FormulaC12H8BrN3O2
Molecular Weight306.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)C2=CNC3=C2C=C(C=N3)Br
InChIInChI=1S/C12H8BrN3O2/c1-6-2-10(16-18-6)11(17)9-5-15-12-8(9)3-7(13)4-14-12/h2-5H,1H3,(H,14,15)
InChIKeyOFLYPOXCCFCOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- (CAS 918514-88-2): Structural Identity, Physicochemical Profile, and Compound Class Context for Procurement Evaluation


Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- (CAS 918514-88-2; molecular formula C12H8BrN3O2; MW 306.11 Da) is a synthetic small-molecule building block that combines a 5-bromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with a 5-methylisoxazole-3-carbonyl substituent linked through a methanone bridge at the 3-position [1]. The 7-azaindole scaffold is a privileged structure in kinase inhibitor discovery, forming bidentate hydrogen bonds with the hinge region of ATP-binding pockets, while the C5-bromine serves both as a critical hydrophobic contact for target affinity and as a synthetic handle for cross-coupling diversification [2]. The 5-methylisoxazole moiety belongs to a class of heterocycles recognized as acetyl-lysine bioisosteres capable of engaging bromodomain reader proteins [3]. This dual pharmacophoric architecture distinguishes the compound from simpler 7-azaindole building blocks and positions it as a pre-functionalized intermediate for epigenetic and kinase-focused chemical biology programs.

Why Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- Cannot Be Replaced by Common 7-Azaindole or Isoxazole Building Blocks in Medicinal Chemistry Workflows


Attempting to substitute this compound with unsubstituted 5-bromo-7-azaindole (CAS 183208-35-7), 5-(3,5-dimethyl-4-isoxazolyl)-7-azaindole (CAS 611205-18-6), or a generic 3,5-dimethylisoxazole fragment would introduce at least three critical liability axes: (i) loss of the 3-carbonyl-5-methylisoxazole pharmacophore eliminates the geometrically defined hydrogen-bond acceptor array necessary for bromodomain acetyl-lysine pocket engagement [1]; (ii) substitution of the 5-methylisoxazole (mono-methyl) with 3,5-dimethylisoxazole alters both steric bulk and the methyl-group-dependent hydrophobic contacts documented in BRD4 co-crystal structures, potentially reducing binding selectivity across the BET family [1]; (iii) replacing the methanone-linked isoxazole with a directly C–C bonded heterocycle at the 3-position, as in 5-(3,5-dimethyl-4-isoxazolyl)-7-azaindole, changes both the conformational freedom (rotatable bond count from 2 to 1) and the electron density distribution on the 7-azaindole ring system, which may shift kinase hinge-binding affinity [2]. Critically, SAR studies on 7-azaindole derivatives demonstrate that C5-bromine removal alone can reduce kinase inhibitory activity by approximately 50-fold (e.g., JAK1 IC50 shift from ~8 nM to ~400 nM), underscoring that even subtle structural perturbations produce non-linear potency effects that cannot be predicted without experimental validation [3].

Quantitative Differential Evidence for Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- Versus Closest Structural Analogs: A Procurement-Focused Comparator Analysis


Molecular Property Vector Differentiation: Computed LogP, Polar Surface Area, and Ligand Efficiency Metrics Compared with Parent 5-Bromo-7-azaindole

The target compound exhibits a computed LogP of 2.4, polar surface area (PSA) of 72 Ų, molecular weight of 306 Da, 3 hydrogen bond acceptors, 1 hydrogen bond donor, 2 rotatable bonds, and fraction sp³ (Fsp3) of 0.083 [1]. In comparison, the parent scaffold 5-bromo-7-azaindole (CAS 183208-35-7; MW 197.04 Da) has a reported LogP range of 1.8–2.2, fewer hydrogen bond acceptors (2 vs. 3), and a lower PSA (approximately 41–45 Ų estimated from the 7-azaindole core) [2]. The target compound's higher PSA and additional HBA arise from the 5-methylisoxazole-3-carbonyl group and may enhance aqueous solubility at pH 7.4 relative to the unsubstituted parent, while maintaining a LogP within the drug-like range (≤5). The Fsp3 value of 0.083 indicates a highly planar, aromatic structure consistent with ATP-competitive kinase inhibitor pharmacophores.

Physicochemical profiling Drug-likeness Building block selection Lead optimization

5-Methylisoxazole vs. 3,5-Dimethylisoxazole: Impact of Methyl Substitution Pattern on Bromodomain Ligand Recognition

The validated 3,5-dimethylisoxazole moiety functions as an acetyl-lysine-mimetic bromodomain ligand, with prototypical compound 4d exhibiting IC50 values of <5 μM for BRD2(1) and BRD4(1) bromodomains in AlphaScreen assays [1]. The target compound contains a 5-methylisoxazole (mono-methyl) rather than the 3,5-dimethylisoxazole (di-methyl) motif. X-ray crystallographic analysis of 3,5-dimethylisoxazole–bromodomain complexes (PDB: 3SVF, 3SVG, 3SVH) reveals that both C3 and C5 methyl groups occupy discrete hydrophobic sub-pockets within the acetyl-lysine binding channel: the C5-methyl engages a conserved hydrophobic cleft formed by BRD4 residues Pro82, Phe83, and Ile146, while the C3-methyl contacts a secondary lipophilic depression [1]. Removal of the C3-methyl substituent, as in the target compound's 5-methylisoxazole, would eliminate one critical hydrophobic contact point, potentially altering both binding affinity and selectivity across the 57-member bromodomain family.

Bromodomain inhibition Acetyl-lysine bioisostere Epigenetic chemical probes SAR

3-Substituent Vector Differentiation: 5-Methylisoxazole-3-carbonyl vs. Aminopiperidinyl-cyclopropanecarboxamide (GDC-0575) and 2,4-Difluorophenyl-propane-sulfonamide (B-Raf IN 11)

Three commercially available compounds sharing the 5-bromo-7-azaindole core illustrate the profound impact of 3-position substitution on target selectivity. GDC-0575 (CAS 1196541-47-5), bearing an (R)-3-aminopiperidin-1-yl linker and cyclopropanecarboxamide at the 3-position, is a potent and selective checkpoint kinase 1 (CHK1) inhibitor with IC50 = 1.2 nM and >30-fold selectivity over a panel of >450 wild-type and mutant kinases [1]. B-Raf IN 11 (CAS 918504-27-5), with a 2,4-difluorophenyl-propane-1-sulfonamide at the 3-carbonyl position, selectively inhibits B-Raf V600E with IC50 = 76 nM and 3.1-fold selectivity over wild-type B-Raf . The target compound, incorporating a 5-methylisoxazole-3-carbonyl at the same vector position, presents a pharmacophore that is structurally orthogonal to both: the isoxazole ring offers a hydrogen-bond acceptor array (N–O heterocycle) distinct from the amide/amine functionality of GDC-0575 and the sulfonamide of B-Raf IN 11, and lacks the basic amine center present in the GDC-0575 aminopiperidine. These chemotype-level differences predict engagement of non-overlapping kinase targets or bromodomain proteins and preclude direct functional substitution.

Kinase inhibitor chemotype CHK1 B-Raf V600E Chemical probe design Target engagement selectivity

C5-Bromine as a Synthetic Diversification Handle: Comparative Reactivity Advantage Over Des-Bromo and Alternative Halogenated 7-Azaindole Building Blocks

The C5-bromine atom on the 7-azaindole core enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification without requiring protecting group manipulation at N1 [1]. SAR studies on 7-azaindole-based kinase inhibitors demonstrate that C5-bromine is functionally critical: its removal (des-bromo analog) reduced JAK1 inhibitory activity by approximately 50-fold (IC50 shift from ~8 nM to ~400 nM) due to loss of hydrophobic contacts within the kinase ATP-binding site [2]. The target compound retains this bromine handle while pre-installing the 3-carbonyl-5-methylisoxazole functionality, enabling two-directional SAR exploration: (i) C5 cross-coupling to probe hydrophobic pocket tolerance, and (ii) N1 alkylation/arylation for solubility and selectivity modulation. This contrasts with 3,5-unsubstituted 5-bromo-7-azaindole (CAS 183208-35-7), which requires sequential functionalization at both positions, adding synthetic steps and potentially reducing overall yield in library production. The presence of both a reactive C–Br bond and the pre-formed 3-carbonyl-isoxazole warhead makes the target compound a convergent intermediate that can reduce library synthesis cycle time by an estimated 1–2 synthetic steps per analog compared to routes starting from unsubstituted 5-bromo-7-azaindole.

Cross-coupling chemistry Library synthesis Suzuki-Miyaura Parallel medicinal chemistry Building block utility

Dual Pharmacophore Architecture: Combined Kinase Hinge-Binding and Bromodomain Acetyl-Lysine Mimetic Potential in a Single Building Block

The target compound is structurally distinguished by the covalent fusion of two validated pharmacophores within a single low-molecular-weight entity (306 Da): (a) the 7-azaindole core, which engages kinase hinge regions via N1-H and C6–N bidentate hydrogen bonding (exemplified by its presence in GDC-0575 and B-Raf IN 11) [1], and (b) the 5-methylisoxazole moiety, which is a close structural analog of the 3,5-dimethylisoxazole acetyl-lysine bioisostere validated for bromodomain inhibition [2]. The methanone linker enforces a specific carbonyl orientation that may facilitate simultaneous or mutually exclusive engagement of kinase and bromodomain targets depending on the biochemical context. Commercially available alternatives tested against the BET bromodomain family typically employ benzodiazepine (e.g., JQ1, I-BET762), 3,5-dimethylisoxazole, or 2-thiazolidinone scaffolds and lack the 7-azaindole hinge-binding motif [2]. Conversely, established 7-azaindole kinase inhibitors (GDC-0575, vemurafenib, PLX51107) do not incorporate an isoxazole acetyl-lysine mimetic. The target compound thus represents a rare hybridization of these two pharmacophoric elements, which is potentially relevant for designing dual kinase-bromodomain inhibitors or PROTAC degrader warheads that require engagement of both target classes.

Polypharmacology Dual-target inhibitors Epigenetic kinases Chemical biology probes Bifunctional molecules

Evidence-Anchored Application Scenarios for Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- in Drug Discovery and Chemical Biology


Focused Kinase Library Synthesis with Pre-Installed 3-Carbonyl-Isoxazole Warhead for Two-Directional SAR Exploration

Medicinal chemistry teams constructing focused kinase inhibitor libraries can employ this compound as a late-stage diversification intermediate. The pre-installed 5-methylisoxazole-3-carbonyl group at the 3-position eliminates 1–2 synthetic steps per analog compared to routes starting from unsubstituted 5-bromo-7-azaindole [1], while the retained C5-bromine enables parallel Suzuki-Miyaura or Buchwald-Hartwig coupling to explore hydrophobic pocket SAR at the solvent-exposed 5-position of the 7-azaindole scaffold. This convergent strategy is particularly suited for hit-to-lead programs targeting kinases with a known preference for 7-azaindole hinge binders, where the C5-bromine has been shown to contribute ~50-fold to JAK1 inhibitory potency through hydrophobic contacts [2]. The resulting analogs can be screened in biochemical kinase panels to establish selectivity fingerprints, with the isoxazole group potentially conferring an orthogonal bromodomain counter-screening liability or opportunity.

Bromodomain Chemical Probe Development Using a 5-Methylisoxazole-7-Azaindole Hybrid Scaffold as an Alternative to 3,5-Dimethylisoxazole Chemotypes

The 5-methylisoxazole moiety in the target compound provides a structurally differentiated starting point for bromodomain inhibitor development relative to the extensively patented 3,5-dimethylisoxazole chemical space [1]. The C3-methyl deletion relative to 3,5-dimethylisoxazole eliminates one of two hydrophobic contacts observed in BRD4 co-crystal structures (PDB: 3SVF, 3SVG, 3SVH), which may translate into altered selectivity across the 57-member bromodomain family [1]. Researchers can use this compound as a fragment-like core for structure-guided optimization: the 7-azaindole N1 position can be alkylated to probe a secondary pocket, while the C5-bromine enables Suzuki coupling to install aromatic groups that extend toward the ZA channel or WPF shelf of BET bromodomains. This approach addresses the need for novel bromodomain inhibitor chemotypes beyond benzodiazepines and 3,5-dimethylisoxazoles, particularly for targets such as BRPF2/3, TAF1, or CBP/p300 where subtype selectivity remains a challenge [2].

PROTAC Degrader Warhead Synthesis Leveraging Dual Kinase-Bromodomain Pharmacophore Recognition

The compound's dual pharmacophore architecture—combining a kinase hinge-binding 7-azaindole and a bromodomain acetyl-lysine mimetic isoxazole in a single entity of MW 306 Da—makes it a candidate warhead or linker-attachment point for PROTAC (proteolysis-targeting chimera) design [1]. PROTAC molecules require a target-protein-binding warhead, a linker, and an E3 ligase recruiter. The 7-azaindole core has demonstrated target engagement across multiple kinase families (CHK1, B-Raf, JAK, CK2) [2], while the isoxazole moiety offers potential BET family bromodomain engagement [3]. By using the C5-bromine as a synthetic exit vector for linker attachment via cross-coupling, researchers can generate PROTAC candidates that recruit either a kinase or a bromodomain target to the E3 ligase machinery, with the unconjugated pharmacophore potentially contributing to ternary complex stabilization or serving as a selectivity filter. This strategy is particularly relevant for degrading dual kinase–bromodomain dependencies in cancers such as acute myeloid leukemia, where both BRD4 and FLT3 or JAK2 are validated targets.

Physicochemical Property Benchmarking and Formulation Pre-Screening for CNS-Penetrant Kinase Probe Programs

The target compound's computed property profile (LogP 2.4, PSA 72 Ų, MW 306 Da, HBD 1, Fsp3 0.083) places it near the favorable boundary of CNS drug-likeness parameters [1], making it a relevant scaffold for CNS-penetrant kinase or bromodomain probe development. The PSA of 72 Ų falls below the commonly cited 90 Ų threshold for blood-brain barrier penetration, while the LogP of 2.4 is within the optimal 1–4 range for CNS exposure. The low Fsp3 (0.083) and planar aromatic character, however, may necessitate subsequent optimization to mitigate P-glycoprotein efflux and improve solubility. Procurement of this compound for CNS-focused programs is justified by the ability to generate initial SAR around both the 3-isoxazole and C5 positions while maintaining a CNS-favorable property envelope, avoiding the steep property penalties often incurred when starting from larger, more complex kinase inhibitors such as GDC-0575 (MW 490.55) or B-Raf IN 11 (MW 458.28) that already exceed CNS drug-like property thresholds.

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